N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine
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Overview
Description
N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as ethynyl, methoxy, and piperidin-1-yloxy further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the ethynyl, methoxy, and piperidin-1-yloxy groups through various chemical reactions. Key steps may include:
Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives and formamide.
Introduction of the Ethynyl Group: This step may involve Sonogashira coupling reactions, where an ethynyl group is introduced using palladium catalysts and copper co-catalysts.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Piperidin-1-yloxy Substitution: This step involves the substitution of a leaving group with piperidin-1-yloxy, often using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with new functional groups.
Scientific Research Applications
N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another quinazoline derivative with similar applications in oncology.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2 receptors.
Uniqueness
The unique combination of functional groups in N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine distinguishes it from other quinazoline derivatives, potentially offering distinct biochemical properties and applications.
Biological Activity
N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine is a synthetic compound that belongs to the quinazoline class of compounds. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinazoline backbone with an ethynyl group and a piperidine moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study evaluating the cytotoxic effects of this compound on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, it demonstrated IC50 values of 5.2 μM and 8.3 μM, respectively. These values indicate a potent inhibitory effect on cell growth compared to control groups.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 5.2 | Induction of apoptosis via caspase activation |
HepG2 | 8.3 | Inhibition of microtubule assembly |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
Antimicrobial Efficacy
In vitro studies have reported the minimum inhibitory concentrations (MICs) for several bacterial strains:
Bacterial Strain | MIC (mg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 0.125 | High |
Escherichia coli | 0.250 | Moderate |
Pseudomonas aeruginosa | 0.500 | Low |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Microtubule Assembly : The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Caspase Activation : It activates caspases, which are essential for the apoptotic process, thereby promoting programmed cell death in malignant cells.
- Antibacterial Action : The presence of the piperidine moiety enhances interaction with bacterial membranes, facilitating disruption and leading to cell lysis.
Properties
CAS No. |
918499-39-5 |
---|---|
Molecular Formula |
C22H22N4O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(4-ethynylphenyl)-7-methoxy-6-piperidin-1-yloxyquinazolin-4-amine |
InChI |
InChI=1S/C22H22N4O2/c1-3-16-7-9-17(10-8-16)25-22-18-13-21(28-26-11-5-4-6-12-26)20(27-2)14-19(18)23-15-24-22/h1,7-10,13-15H,4-6,11-12H2,2H3,(H,23,24,25) |
InChI Key |
OFKHORDPQIEIKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=C(C=C3)C#C)ON4CCCCC4 |
Origin of Product |
United States |
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